molecular formula C10H8N2O B1368172 1-phenyl-1H-imidazole-2-carbaldehyde CAS No. 6002-15-9

1-phenyl-1H-imidazole-2-carbaldehyde

Cat. No. B1368172
Key on ui cas rn: 6002-15-9
M. Wt: 172.18 g/mol
InChI Key: VJDRBJPZIHUDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04782050

Procedure details

To 50 ml of dry tetrahydrofuran containing 5.0 g (3.5 mmoles) of 1-phenylimidazole and cooled to -78° C. was added 13.8 ml (3.5 mmoles) of a 2.5M solution of n-butyllithium in hexane and the mixture stirred in the cold for one hour. Ethyl formate (2.8 ml, 3.5 mmoles) was then added and the mixture stirred for 80 minutes. Acetic acid (1.99 ml, 3.5 mmoles) was added and the cooling bath was removed. After stirring for 5 minutes the mixture was poured into water and the product extracted with ethyl acetate. The extracts were combined, dried over magnesium sulfate and concentrated to give 6.58 g of a pale yellow oil which solidified when triturated with a small amount of cold ether, 4.02 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
1.99 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:2]1.[C:6]1([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C([Li])CCC.C(OCC)=O.C(O)(=O)C>CCCCCC>[C:6]1([N:12]2[CH:16]=[CH:15][N:14]=[C:13]2[CH:2]=[O:1])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
1.99 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred in the cold for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 80 minutes
Duration
80 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes the mixture
Duration
5 min
ADDITION
Type
ADDITION
Details
was poured into water
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.